molecular formula C9H13N B1293793 N-Propylaniline CAS No. 622-80-0

N-Propylaniline

Cat. No. B1293793
CAS RN: 622-80-0
M. Wt: 135.21 g/mol
InChI Key: CDZOGLJOFWFVOZ-UHFFFAOYSA-N
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Description

N-Propylaniline is a chemical compound that is a derivative of aniline, where a propyl group is attached to the nitrogen atom of the aniline moiety. While the provided papers do not directly discuss N-Propylaniline, they do provide insights into the behavior and characteristics of similar compounds, such as N-methylaniline and N-benzylanilines, which can be used to infer some properties of N-Propylaniline.

Synthesis Analysis

The synthesis of N-Propylaniline can be related to the methods described for similar compounds. For instance, N-benzylanilines are synthesized using de novo drug design systems based on the X-ray structure of a target protein domain . Although the synthesis of N-Propylaniline is not explicitly described, it is likely that similar synthetic strategies could be employed, taking into account the specific structural requirements of the propyl group.

Molecular Structure Analysis

The molecular structure of N-Propylaniline would be expected to exhibit characteristics similar to those of other N-alkylanilines. For example, N-formylaniline is reported to have a planar structure . This suggests that N-Propylaniline may also exhibit a planar structure around the aniline moiety, although the presence of the propyl group could introduce steric hindrance that affects the overall conformation.

Chemical Reactions Analysis

Chemical reactions involving N-alkylanilines can provide insights into the reactivity of N-Propylaniline. The oxidative Povarov reaction of N-benzylanilines, which involves a radical intermediate, indicates that N-alkylanilines can participate in radical-mediated reactions . Similarly, N-Propylaniline might also undergo radical reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Propylaniline can be inferred from related compounds. For example, the conductivity of poly-N-methylaniline is reported, which suggests that N-alkylanilines can be polymerized to conductive materials . The electrochemical properties of these polymers, such as their reversible oxidation states, could also be relevant to N-Propylaniline derivatives.

Scientific Research Applications

  • Thermophysical Property Data Analysis

    • Field : Thermodynamics
    • Application : N-Propylaniline is used in the generation of critically evaluated thermodynamic property data for pure compounds .
    • Method : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The properties covered include normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, and heat capacity at saturation pressure .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : N-Propylaniline is used as a reagent in organic synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
    • Results : The outcomes would also depend on the specific synthesis, but N-Propylaniline could be used to produce a variety of organic compounds .
  • Aniline Synthesis

    • Field : Organic Chemistry
    • Application : N-Propylaniline could potentially be used as a precursor in the synthesis of anilines .
    • Method : The specific methods would depend on the particular aniline synthesis being carried out .
    • Results : The outcomes would also depend on the specific synthesis, but the product would be some form of aniline .

Safety And Hazards

N-Propylaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-8-10-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZOGLJOFWFVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060759
Record name Benzenamine, N-propyl-
Source EPA DSSTox
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propylaniline

CAS RN

622-80-0
Record name Propylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-propyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-propyl-
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Record name Benzenamine, N-propyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propylaniline
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Synthesis routes and methods I

Procedure details

N-Propylaniline was prepared from aniline and propionic anhydride, coupled with 3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-(tert-butyldimethylsilyloxy)benzyl)benzoyl chloride, deprotected and purified by the methods described in Example 10 to give (+)-3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-phenyl-N-propylbenzamide as a light yellow solid. NMR (200 MHz, DMSO-d6): δ0.87 (t, J=7.4 Hz, 3H); 0.91 (d, J=5.9 Hz, 3H); 0.98 (d, J=6.0 Hz, 3H); 1.51 (m, 2H); 1.69 (dd, J1 =7.2 Hz, J2 =10.9 Hz, 1H); 2.06 (dd, J1 =7.0 Hz, J2 =10.5 Hz, 1H); 2.30 (d, J=10.3 Hz, 1H); 2.39-2.54 (m, 2H); 2.65 (br d, J=10.3 Hz, 1H); 2.85 (dd, J1 =7.4 Hz, J2 =14.5 Hz, 1H); 3.16 (dd, J1 =5.1 Hz. J2 =14.2 Hz, 1H); 3.79 (t, J=7.6 Hz, 2H); 4.77 (s, 1H); 5.12 (d, J=10.2 Hz, 1H); 5.18 (d, J=16.0 Hz, 1H); 5.71-5.84 (m, 1H); 6.43 (d, J=7.6 Hz, 1H); 6.57 (s, 1H); 6.64 (d, J=8.0 Hz, 1H); 7.02-7.33 (m, 10H); 9.32 (s, 1H). Mass spectrum (CI--CH4) m/e: 498 (M+1,100%), 344 (23%), 153 (80%), [α]D20 =+8.9° (ethanol, c=1.1). The free amine (0.585 g) was dissolved in ethanol and titrated with ethanolic hydrogen chloride to pH 4.0 followed by precipitation with diethyl ether from dichloromethane to give 0.479 g of the monohydrochloride salt as a hygroscopic off-white powder. Calc. for C32H39N3O2HCl 0.75 H2O: C, 70.18; H, 7.64; N, 7.67; Cl, 6.47. Found: C, 70.16; H, 7.73; N, 7.59; Cl, 6.51.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

N-Propylaniline was prepared from aniline and propionic anhydride, coupled with 3-((αR)-α-((2S,5R)-4-allyl-2.5 -dimethyl-1-piperazinyl)-3-tert-butyldimethylsilyloxy)benzyl)benzoyl chloride, deprotected and purified by the methods described in Example 10 to give (+)-3-((αR)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-phenyl-N-propylbenzamide as a light yellow solid. NMR (200 MHz, DMSO-d6): δ0.87 (t, J=7.4 Hz, 3H); 0.91 (d, J=5.9 Hz, 3H); 0.98 (d, J=6.0 Hz, 3H); 1.51 (m, 2H); 1.69 (dd, J1 =7.2 Hz, J2 =10.9 Hz, 1H); 2.06 (dd, J1 =7.0 Hz, J2 =10.5 Hz, 1H); 2.30 (d, J=10.3 Hz, 1H); 2.39-2.54 (m, 2H); 2.65 (br d, J=10.3 Hz, 1H); 2.85 (dd, J1 =7.4 Hz, J2 =14.5 Hz, 1H); 3.16 (dd, J1 =5.1 Hz, J2 =14.2 Hz, 1H); 3.79 (t, J=7,6 Hz, 2H); 4.77 (s, 1H); 5.12 (d, J=10.2 Hz, 1H); 5.18 (d, J=16.0 Hz, 1H); 5.71-5.84 (m, 1H); 6.43 (d, J=7.6 Hz, 1H); 6.57 (s,1H);6.64 (d, J=8.0 Hz, 1H); 7.02-7.33 (m, 10H); 9.32 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
639
Citations
R Gomes, A Bhaumik - Microporous and Mesoporous Materials, 2015 - Elsevier
… Thus, this result suggested very good potential of our N-propylaniline functionalized mesoporous sensing system for the detection of ultra low nanomolar concentration of Hg 2+ from the …
Number of citations: 21 www.sciencedirect.com
X Song, S Pauls, J Lucia, P Du… - Journal of the …, 1991 - ACS Publications
… In conclusion, we have demonstratedthat ionization potentials of two differing molecular conformations of n-propylaniline can be precisely measured and thereby easily distinguished …
Number of citations: 13 pubs.acs.org
X Song, ER Davidson, SR Gwaltney… - The Journal of chemical …, 1994 - pubs.aip.org
ZEKE spectra of propylaniline were recorded by exciting 13 vibronic levels in the S 1 electronic state. All ZEKE spectra show well resolved vibrational structure of the anti and gauche …
Number of citations: 22 pubs.aip.org
VV Chabukswar, SV Bhavsar, AS Horne… - Macromolecular …, 2013 - Wiley Online Library
… to hydrogen sulfide which does not require poly(N-propylaniline) (PNPA) in base form. … We successfully synthesized poly(N-propylaniline) or PNPA by chemical oxidative polymerization …
Number of citations: 8 onlinelibrary.wiley.com
MZ Kazancioglu, EC Kendirli - Journal of Molecular Structure, 2022 - Elsevier
We have combined piperazine, thioether, and sulfonamide structural motifs in a mainframe for biological evaluation. The synthesis involved the alkylation of 4-aminothioanisole with …
Number of citations: 2 www.sciencedirect.com
LJ Murphy, S Siggia, PC Uden - Journal of Chromatography A, 1986 - Elsevier
… This investigation involved the preparation, evaluation and application of an N-propylaniline chemically bonded HPLC phase. The aim was to compare it with aryl ether-5 and …
Number of citations: 13 www.sciencedirect.com
F Contieri Abad, PR Winck… - Journal of separation …, 2007 - Wiley Online Library
… The aim of this study resides in evaluating the performance of p-nitro-N-propylaniline/silica (… and dispersed in 1 g of p-nitro-N-propylaniline-modified silica in a porcelain mortar for …
Z Yang, Q Gu, CO Trindle, JL Knee - The Journal of Chemical Physics, 2015 - pubs.aip.org
4-propylaniline complexes with one and two argon atoms formed in the molecular beam were studied in the first excited electronic state, S 1, using resonance enhanced two-photon …
Number of citations: 2 pubs.aip.org
KU Deniz, SR Kasturi - Pramana, 1990 - Springer
Proton spin-lattice relaxation times,T 1 , have been measured in the smectic phases, S G 2 , S G 1 and S A , and in the nematic phase of HxBPA, in the temperature range, 220K
Number of citations: 5 link.springer.com
MZ Kazancioglu - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
Two different amino piperazine derivatives bearing various halogen groups were synthesized in high yields and explored in further transformations. Reacting these amino piperazines …
Number of citations: 4 www.tandfonline.com

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